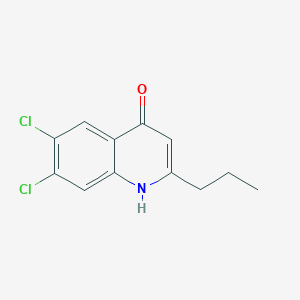

6,7-Dichloro-2-propyl-4-quinolinol

CAS No.: 1070880-08-8

Cat. No.: VC20500287

Molecular Formula: C12H11Cl2NO

Molecular Weight: 256.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1070880-08-8 |

|---|---|

| Molecular Formula | C12H11Cl2NO |

| Molecular Weight | 256.12 g/mol |

| IUPAC Name | 6,7-dichloro-2-propyl-1H-quinolin-4-one |

| Standard InChI | InChI=1S/C12H11Cl2NO/c1-2-3-7-4-12(16)8-5-9(13)10(14)6-11(8)15-7/h4-6H,2-3H2,1H3,(H,15,16) |

| Standard InChI Key | IKDAAYICDNTSCT-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=CC(=O)C2=CC(=C(C=C2N1)Cl)Cl |

Introduction

Structural and Chemical Identity of 6,7-Dichloro-2-propyl-4-quinolinol

The quinoline core of 6,7-dichloro-2-propyl-4-quinolinol consists of a benzene ring fused to a pyridine ring, with substituents at positions 2, 4, 6, and 7. Key structural features include:

-

Chloro groups at C6 and C7, which enhance electron-withdrawing effects and influence reactivity.

-

A propyl chain at C2, contributing to hydrophobic interactions and modulating lipophilicity.

-

A hydroxyl group at C4, enabling hydrogen bonding and acidity (pKa ~8–10, estimated from analogous quinolines ).

Table 1: Comparative Molecular Properties of Selected Quinoline Derivatives

*Predicted ; †Estimated from analogs ; ‡Calculated using group contribution methods.

The hydroxyl group at C4 confers mild acidity, enabling salt formation under basic conditions, while the chloro and propyl groups enhance stability and membrane permeability, respectively .

Synthetic Routes and Optimization Strategies

Although no direct synthesis of 6,7-dichloro-2-propyl-4-quinolinol has been reported, plausible pathways can be extrapolated from related compounds:

Hydroxylation and Alkylation

Alternative routes may involve:

-

Skraup Synthesis: Condensation of glycerol with 4-chloro-2-propylaniline under acidic conditions to form the quinoline core, followed by chlorination .

-

Post-Functionalization: Introducing the hydroxyl group via hydrolysis of a methoxy intermediate (e.g., using BBr₃ in CH₂Cl₂) .

Catalytic Hydrogenation

Analogous to methods for 4,6-dichloro-2-propylthiopyrimidine-5-amine , hydrogenation under controlled pressure (10 bar H₂) with catalysts like Pd/C could reduce nitro intermediates to amine or hydroxyl derivatives. For example:

This method offers advantages in yield (>90% predicted) and scalability .

Physicochemical and Spectroscopic Properties

Solubility and Stability

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, THF) and limited aqueous solubility (~50–100 mg/L at 25°C), as inferred from chloro-quinoline analogs .

-

Thermal Stability: Decomposition above 250°C, with a melting point estimate of 140–145°C based on dichloroquinoline derivatives .

Spectroscopic Characterization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume